molecular formula C16H21N3O B10959987 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

Cat. No.: B10959987
M. Wt: 271.36 g/mol
InChI Key: ABWMINCQCNTJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the ethyl group.

    Attachment of the Benzamide Core: The imidazole derivative is then reacted with 4-tert-butylbenzoic acid chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine. This makes the compound a candidate for drug development, particularly in targeting enzymes and receptors that interact with imidazole-containing ligands.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Compounds with imidazole rings have shown activities such as antimicrobial, antifungal, and anti-inflammatory properties. This compound could be investigated for similar activities.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]carbamate: Similar structure but with a carbamate group instead of a benzamide.

    4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the combination of the tert-butyl group, the imidazole ring, and the benzamide core. This combination provides a unique set of chemical properties and biological activities that are not found in the similar compounds listed above. The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

4-tert-butyl-N-[2-(1H-imidazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C16H21N3O/c1-16(2,3)13-6-4-12(5-7-13)15(20)18-9-8-14-10-17-11-19-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

ABWMINCQCNTJOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.